Sirt2-IN-14

Description

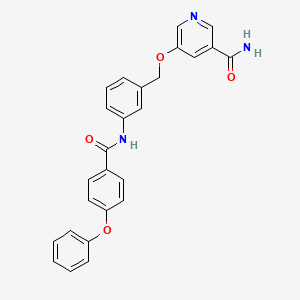

Structure

3D Structure

Properties

Molecular Formula |

C26H21N3O4 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

5-[[3-[(4-phenoxybenzoyl)amino]phenyl]methoxy]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H21N3O4/c27-25(30)20-14-24(16-28-15-20)32-17-18-5-4-6-21(13-18)29-26(31)19-9-11-23(12-10-19)33-22-7-2-1-3-8-22/h1-16H,17H2,(H2,27,30)(H,29,31) |

InChI Key |

ADUUSNQUQWPQDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)COC4=CN=CC(=C4)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Sirt2-IN-14: A Technical Guide to its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Sirt2-IN-14, a selective inhibitor of Sirtuin 2 (SIRT2), within neuronal cells. The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed exploration of the molecular pathways and experimental evidence underlying the neuroprotective effects of SIRT2 inhibition.

Core Mechanism of Action: Reversing SIRT2-Mediated Deacetylation

SIRT2 is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2][3] In the central nervous system, SIRT2 is abundantly expressed in both neurons and oligodendrocytes.[4][5] Its primary role in the cytoplasm of neuronal cells is the deacetylation of various protein substrates, most notably α-tubulin.[1][4][6] The enzymatic activity of SIRT2 has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's, Huntington's, and Alzheimer's diseases, as well as in ischemic stroke.[4][6][7][8][9]

This compound, as a selective SIRT2 inhibitor, exerts its effects by blocking the deacetylase activity of the SIRT2 enzyme.[10] This inhibition leads to the hyperacetylation of SIRT2 substrates, which in turn modulates various downstream cellular processes, ultimately conferring neuroprotection. The most well-documented consequence of SIRT2 inhibition in neurons is the increased acetylation of α-tubulin, which has profound effects on microtubule stability and dynamics.[1][11][12]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of SIRT2 inhibition are not limited to a single pathway but rather involve a network of interconnected cellular processes. Below are the key signaling pathways known to be modulated by SIRT2 inhibitors like this compound.

Microtubule Dynamics and Axonal Transport

One of the most established mechanisms of SIRT2 action in neurons is its role as a microtubule deacetylase.[1] By deacetylating α-tubulin, SIRT2 destabilizes microtubules.[11] This can impair crucial neuronal functions that rely on a stable microtubule network, such as axonal transport. In several neurodegenerative disease models, oxidative stress can lead to decreased SIRT2 activity, resulting in altered microtubule dynamics.[12][13]

Inhibition of SIRT2 by compounds like this compound prevents the deacetylation of α-tubulin, leading to its hyperacetylation.[1][14][15] This, in turn, stabilizes microtubules, which can rescue deficits in axonal transport and promote neuronal survival.[4][16] This stabilization of the microtubule network is thought to be a key contributor to the neuroprotective effects observed with SIRT2 inhibitors in various models of neurodegeneration.[4]

Sterol Biosynthesis Pathway in Huntington's Disease

In cellular models of Huntington's disease, SIRT2 inhibition has been shown to provide neuroprotection through a unique mechanism involving the regulation of sterol biosynthesis.[7][17] The expression of mutant huntingtin protein leads to dysregulation of cholesterol homeostasis in neurons. Pharmacologic or genetic inhibition of SIRT2 results in a significant downregulation of genes involved in the sterol biosynthesis pathway.[7]

This effect is mediated by a reduction in the nuclear trafficking of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor for cholesterol biosynthesis genes.[7] By reducing sterol levels, SIRT2 inhibition can ameliorate the toxicity of the mutant huntingtin protein.[7][17]

FOXO3a/Bim Pro-Apoptotic Pathway in Parkinson's Disease

In models of Parkinson's disease, SIRT2 has been shown to play a role in neuronal apoptosis.[4][6] SIRT2 can deacetylate the forkhead box protein O3a (FOXO3a), a transcription factor involved in apoptosis.[6][18] Deacetylation of FOXO3a increases its transcriptional activity, leading to the upregulation of the pro-apoptotic protein Bim.[6][18]

SIRT2 inhibition prevents the deacetylation and subsequent activation of FOXO3a.[4] This leads to a decrease in Bim levels and a reduction in apoptotic cell death, thereby protecting dopaminergic neurons from α-synuclein-induced toxicity.[6][16][19]

MAPK Signaling Pathway in Ischemic Stroke

In the context of ischemic stroke, SIRT2 inhibition has been demonstrated to be neuroprotective by downregulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][9] The MAPK pathway is involved in cellular stress responses and can contribute to neuronal cell death following an ischemic event. Inhibition of SIRT2 with compounds such as AGK2 and AK1 has been shown to reduce the levels of pro-apoptotic proteins and downregulate the JNK and AKT/FOXO3a pathways, which are components of the broader MAPK signaling network.[9] This suggests that this compound may confer neuroprotection in ischemic stroke by mitigating the detrimental effects of MAPK pathway activation.

References

- 1. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Knockout of silent information regulator 2 (SIRT2) preserves neurological function after experimental stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 5. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuins and Neurodegeneration [jneurology.com]

- 7. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]

- 9. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Decreased SIRT2 activity leads to altered microtubule dynamics in oxidatively-stressed neuronal cells: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Decreased SIRT2 activity leads to altered microtubule dynamics in oxidatively-stressed neuronal cells: Implications for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis | Semantic Scholar [semanticscholar.org]

- 18. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The mechanism of sirtuin 2–mediated exacerbation of alpha-synuclein toxicity in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Selective Sirt2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a potent and selective Sirtuin 2 (Sirt2) inhibitor, its mechanism of action, and relevant experimental protocols. While the specific compound "Sirt2-IN-14" was not identified in public literature, this document focuses on a well-characterized and highly selective Sirt2 inhibitor known as TM (a thiomyristoyl lysine compound) as a representative agent for researchers in this field.[1][2][3]

Introduction to Sirt2 and Selective Inhibition

Sirtuin 2 (Sirt2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[4] Primarily localized in the cytoplasm, Sirt2 plays a crucial role in various cellular processes, including the regulation of microtubule acetylation, cell cycle control, and metabolic homeostasis.[4] Given its involvement in the pathophysiology of cancer, neurodegenerative diseases, and inflammatory conditions, Sirt2 has emerged as a promising therapeutic target.[5] The development of potent and selective Sirt2 inhibitors is therefore of significant interest for both basic research and drug discovery.[1]

TM is a mechanism-based inhibitor designed to be highly specific for Sirt2.[2][6] Its selectivity and potency make it an excellent tool for elucidating the specific functions of Sirt2 and for exploring its therapeutic potential.[1][2]

Quantitative Data for the Selective Sirt2 Inhibitor TM

The inhibitory activity of TM has been quantified against Sirt2 and other sirtuin isoforms to establish its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Target | Activity | IC50 (µM) | Selectivity (fold vs. Sirt1) | Reference |

| TM | Sirt2 | Deacetylation | 0.028 - 0.038 | ~3500 - 650 | [1][2][7][8][9] |

| Sirt2 | Demyristoylation | 0.049 | - | [1] | |

| Sirt1 | Deacetylation | 26 - 98 | - | [1][7][8][9] | |

| Sirt3 | Deacetylation | >200 | - | [7][8][9] | |

| Sirt6 | Demyristoylation | >100 | - | [1] | |

| AGK2 | Sirt2 | Deacetylation | 3.5 | ~14 | [8][10] |

| Sirt1 | Deacetylation | >50 | - | [11] | |

| SirReal2 | Sirt2 | Deacetylation | 0.14 - 0.23 | >1000 | [1][8][12] |

| Sirt1 | Deacetylation | >100 | - | [12] | |

| Tenovin-6 | Sirt2 | Deacetylation | 9.0 | ~1 | [1] |

| Sirt1 | Deacetylation | ~10 | - | [8] |

Sirt2 Signaling Pathways and the Impact of Inhibition

Sirt2 is involved in multiple signaling pathways that regulate key cellular functions. Inhibition of Sirt2 can therefore have significant downstream effects.

One of the most well-established functions of Sirt2 is the deacetylation of α-tubulin at lysine 40. Acetylation of α-tubulin is associated with microtubule stability. By deacetylating α-tubulin, Sirt2 influences microtubule dynamics, which is critical for cell motility, migration, and mitosis.[11] Inhibition of Sirt2 leads to hyperacetylation of α-tubulin, which can impair cancer cell migration and invasion.[13]

The oncoprotein c-Myc is a key driver of cell proliferation and is frequently overexpressed in human cancers. Sirt2 has been shown to stabilize c-Myc. Inhibition of Sirt2 with TM promotes the ubiquitination and subsequent proteasomal degradation of c-Myc, leading to broad anticancer activity.[2][3]

Sirt2 is involved in the regulation of several metabolic pathways, including gluconeogenesis and adipogenesis.[4][14] It can deacetylate and regulate the activity of key metabolic enzymes and transcription factors such as phosphoenolpyruvate carboxykinase (PEPCK) and Forkhead box protein O1 (FOXO1).[4][14] Inhibition of Sirt2 can therefore modulate these metabolic processes.

Experimental Protocols

Detailed methodologies for assessing Sirt2 inhibition are crucial for reproducible research. Below are generalized protocols for in vitro Sirt2 deacetylation and demyristoylation assays.

This assay measures the ability of a compound to inhibit the removal of an acetyl group from a substrate peptide by Sirt2.

Materials:

-

Recombinant human Sirt2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

-

Test inhibitor (e.g., TM) and vehicle control (e.g., DMSO)

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a 96-well plate, add the Sirt2 enzyme to each well (except for the no-enzyme control).

-

Add the diluted test inhibitor or vehicle control to the respective wells.

-

Initiate the reaction by adding the NAD+ and the fluorogenic acetylated peptide substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate at 37°C for a further 15-30 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

This assay is similar to the deacetylation assay but uses a myristoylated substrate.

Materials:

-

Recombinant human Sirt2 enzyme

-

Myristoylated peptide substrate (e.g., based on H3K9)

-

NAD+

-

Assay buffer

-

Method for detection (e.g., HPLC-MS or a specific fluorogenic assay if available)

-

Test inhibitor (e.g., TM) and vehicle control

-

Reaction tubes or plates

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

Combine the Sirt2 enzyme, myristoylated peptide substrate, and NAD+ in a reaction tube.

-

Add the test inhibitor or vehicle control.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

-

Analyze the reaction mixture to quantify the amount of deacetylated product. This is often done using reverse-phase HPLC coupled with mass spectrometry (LC-MS) to separate and detect the acylated and deacylated peptides.

-

Calculate the percent inhibition and determine the IC50 value.

Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

References

- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme inhibitor looks promising against many forms of cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]

- 4. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 5. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 14. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Sirtuin 2 (SIRT2) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase (HDAC) family, has emerged as a critical regulator of numerous cellular processes. Predominantly localized in the cytoplasm, SIRT2 deacetylates a wide array of protein substrates, thereby modulating physiological and pathological pathways.[1][2] Its involvement in cancer, neurodegenerative diseases, and metabolic disorders has positioned SIRT2 as a compelling target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the biological functions of SIRT2, with a focus on the consequences of its inhibition. Due to the limited public information on a specific inhibitor designated "Sirt2-IN-14," this document will utilize data from well-characterized SIRT2 inhibitors to illustrate the principles and methodologies relevant to the field.

Core Biological Functions of SIRT2

SIRT2's primary function is the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[3] This post-translational modification is a key regulatory mechanism controlling protein function, stability, and localization.

Key Substrates and Cellular Processes Regulated by SIRT2:

-

α-tubulin: One of the most well-established substrates of SIRT2 is α-tubulin.[6] Deacetylation of α-tubulin by SIRT2 is crucial for microtubule dynamics, cell motility, and cell division.[1][3]

-

Histones: SIRT2 can translocate to the nucleus during the G2/M phase of the cell cycle to deacetylate histone H4 at lysine 16 (H4K16ac), facilitating chromatin condensation.[6]

-

Transcription Factors: SIRT2 modulates the activity of several transcription factors, including FOXO1 and FOXO3a, which are involved in autophagy and apoptosis.[6]

-

Metabolic Enzymes: SIRT2 plays a role in metabolic regulation by deacetylating enzymes such as ATP-citrate lyase (ACLY) and phosphoglycerate mutase (PGAM).[1]

-

Genomic Stability: SIRT2 is implicated in maintaining genomic integrity through the deacetylation of proteins involved in DNA repair and cell cycle checkpoints, such as CDK9 and ATRIP.[1]

Therapeutic Implications of SIRT2 Inhibition

The diverse roles of SIRT2 make its inhibition a promising strategy for various diseases.

Neurodegenerative Diseases

In the context of neurodegeneration, SIRT2 inhibition has shown protective effects.[7][8] By increasing the acetylation of α-tubulin, SIRT2 inhibitors can enhance microtubule stability and improve the clearance of misfolded protein aggregates, a hallmark of diseases like Parkinson's and Alzheimer's.[9] For instance, inhibition of SIRT2 has been shown to rescue microtubule dynamics and mitigate neurodegeneration in preclinical models.[8][9]

Cancer

The role of SIRT2 in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the context.[1][5][6] However, in several cancer types, including breast cancer and neuroblastoma, SIRT2 inhibition has demonstrated anti-proliferative and pro-apoptotic effects.[1][3] This can be mediated through various mechanisms, such as the stabilization of tumor suppressors like p53 or the degradation of oncoproteins like c-Myc.[1][6]

Metabolic Disorders

SIRT2 is involved in key metabolic pathways, including adipogenesis, lipogenesis, and gluconeogenesis.[1][2] Its inhibition is being explored as a potential therapeutic avenue for metabolic diseases.

Quantitative Data on Representative SIRT2 Inhibitors

The following tables summarize key quantitative data for well-characterized SIRT2 inhibitors, which can serve as a reference for evaluating novel compounds like this compound.

| Inhibitor | Target(s) | IC50 (µM) | Assay Type | Reference |

| AGK2 | SIRT2 | 3.5 | Fluorometric Deacetylase Assay | [10] |

| SirReal2 | SIRT2 | 0.14 | Fluorometric Deacetylase Assay | [11] |

| Ro 31-8220 | SIRT2, PKC | 0.8 | Fluorometric Deacetylase Assay | [10] |

| AEM2 | SIRT2 | 3.8 | Not Specified | [12] |

| Inhibitor | Cell Line | Effect | Concentration | Reference |

| AGK2 | HeLa | Increased α-tubulin acetylation | Not Specified | [10] |

| AEM2 | A549 | Increased p53 acetylation | Not Specified | [12] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of SIRT2 inhibitors.

SIRT2 Inhibitor Screening Assay (Fluorometric)

This assay is a primary method for identifying and characterizing SIRT2 inhibitors.

Principle: The assay measures the deacetylase activity of SIRT2 on a fluorogenic substrate. In the presence of an inhibitor, the deacetylation is reduced, leading to a decrease in the fluorescent signal.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorescent reporter)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (to stop the reaction and generate the fluorescent signal)

-

Test compounds (e.g., this compound) and a known inhibitor (e.g., Nicotinamide) as a positive control

-

96-well black plates

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a 96-well plate, add the assay buffer, NAD+, and the SIRT2 substrate.

-

Add the test compounds or controls to the respective wells. Include a solvent control (e.g., DMSO).

-

Initiate the reaction by adding the SIRT2 enzyme to all wells except for the blank.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for a specified time (e.g., 15-30 minutes).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for α-tubulin Acetylation

This cellular assay determines the ability of an inhibitor to increase the acetylation of SIRT2's primary substrate, α-tubulin.[13][14]

Principle: Cells are treated with the SIRT2 inhibitor, and the level of acetylated α-tubulin is assessed by Western blotting using a specific antibody.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Cell culture medium and supplements

-

SIRT2 inhibitor (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SIRT2 inhibitor or vehicle control for a specified duration (e.g., 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Strip the membrane and re-probe with an antibody against total α-tubulin or another loading control to normalize the data.

-

Quantify the band intensities to determine the fold-change in α-tubulin acetylation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound with its protein target in a cellular environment.[15][16]

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Materials:

-

Cells or cell lysate

-

SIRT2 inhibitor (e.g., this compound)

-

PBS and lysis buffer (if using lysates)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents (as described above)

-

Primary antibody against SIRT2

Procedure:

-

Treat intact cells or cell lysates with the SIRT2 inhibitor or vehicle control.

-

Aliquot the treated samples into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).

-

Cool the samples and then lyse the cells (if using intact cells).

-

Centrifuge the samples at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble SIRT2 in each sample by Western blotting.

-

Plot the amount of soluble SIRT2 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SIRT2 and a typical experimental workflow for inhibitor validation.

Caption: SIRT2 signaling pathways in the cytoplasm and nucleus.

References

- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sorting out functions of sirtuins in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sirtuins and Neurodegeneration [jneurology.com]

- 8. Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Sirt2-IN-14 and the Therapeutic Potential of SIRT2 Inhibition in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a significant therapeutic target in the field of neurodegenerative diseases. Its role in various cellular processes implicated in the pathogenesis of Alzheimer's, Parkinson's, and Huntington's diseases has prompted the development of specific inhibitors. This technical guide provides an in-depth analysis of the mechanism of action of SIRT2 inhibitors, with a focus on compounds like Sirt2-IN-14 and the well-studied inhibitor AK-7. We present a compilation of quantitative data from preclinical studies, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of SIRT2 inhibition.

Introduction to SIRT2 and its Role in Neurodegeneration

SIRT2 is a member of the sirtuin family of proteins, which are class III histone deacetylases (HDACs). While initially characterized for their role in chromatin silencing and aging, sirtuins are now known to have a wide range of cellular targets and functions. SIRT2 is predominantly localized in the cytoplasm, where it deacetylates various non-histone proteins, thereby modulating their activity.

In the context of neurodegenerative diseases, elevated SIRT2 activity has been linked to pathological processes. Inhibition of SIRT2 has demonstrated neuroprotective effects in various preclinical models, suggesting that targeting this enzyme could be a viable therapeutic strategy. The protective mechanisms are multifaceted and appear to be disease-specific, involving the modulation of protein aggregation, metabolic pathways, and cell survival signals.

Quantitative Data on the Efficacy of SIRT2 Inhibition

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of SIRT2 inhibitors in models of Huntington's Disease, Alzheimer's Disease, and Parkinson's Disease.

Table 1: Effects of SIRT2 Inhibitor AK-7 in Huntington's Disease (HD) Mouse Models

| Parameter | Mouse Model | Treatment | Outcome | Reference |

| Motor Function | 140 CAG knock-in | AK-7 (20 mg/kg) | Significant improvement in distance traveled and resting time in open field analysis. | [1] |

| Mutant Huntingtin (mHtt) Aggregates | R6/2 | AK-7 | 35% reduction in the volume of striatal neuronal intranuclear huntingtin aggregates.[2][3] | [1][2] |

| Mutant Huntingtin (mHtt) Aggregates | 140 CAG knock-in | AK-7 (20 mg/kg) | Over 50% reduction in the number of huntingtin aggregates in the striatum.[2] | [2] |

Table 2: Effects of SIRT2 Inhibitors in Alzheimer's Disease (AD) Models

| Parameter | Model | Treatment | Outcome | Reference |

| Cognitive Function | APP/PS1 mice | 33i (SIRT2 inhibitor) | Improved cognitive performance. | [4] |

| Amyloid Pathology | APP/PS1 mice | 33i (SIRT2 inhibitor) | Reduced amyloid pathology and neuroinflammation. | [4][5] |

| Tau Phosphorylation | Cellular models | SIRT2 inhibition | Decreased tau phosphorylation. | [6] |

Table 3: Effects of SIRT2 Inhibition in Parkinson's Disease (PD) Models

| Parameter | Model | Treatment | Outcome | Reference |

| Dopaminergic Neuron Survival | Drosophila model | SIRT2 inhibitors | Protection against dopaminergic cell death. | [7] |

| Dopaminergic Neuron Survival | MPTP-induced mouse model | miR-212-5p (inhibits SIRT2) | Prevention of dopaminergic neuron loss. | [8][9] |

| α-Synuclein Toxicity | Cellular models | SIRT2 inhibition | Rescue of α-synuclein toxicity. | [7] |

Key Signaling Pathways Modulated by SIRT2 Inhibition

SIRT2 inhibitors exert their neuroprotective effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Regulation of Sterol Biosynthesis

SIRT2 inhibition has been shown to decrease sterol biosynthesis by affecting the nuclear trafficking of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2)[10][11][12][13]. This is a critical mechanism, particularly in Huntington's disease.

Caption: SIRT2 promotes the nuclear translocation of SREBP-2, leading to sterol biosynthesis. SIRT2 inhibitors block this process.

Modulation of FOXO3a and MAPK Signaling Pathways

SIRT2 inhibition also confers neuroprotection by downregulating the Forkhead box protein O3 (FOXO3a) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in apoptosis and cellular stress responses[14][15][16].

Caption: SIRT2 activates pro-apoptotic FOXO3a and MAPK pathways. SIRT2 inhibitors block these pathways, promoting neuroprotection.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on SIRT2 inhibitors. For complete, detailed protocols, readers are encouraged to consult the supplementary materials of the referenced publications.

SIRT2 Enzymatic Assay

This assay is used to determine the inhibitory activity of compounds against SIRT2.

-

Principle: A fluorogenic acetylated peptide substrate is incubated with recombinant SIRT2. Deacetylation by SIRT2 allows for cleavage by a developer enzyme, releasing a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is measured.

-

Materials:

-

Recombinant human SIRT2 enzyme.

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone H4 sequences)[17][18].

-

NAD+ (SIRT2 co-substrate).

-

Developer enzyme (e.g., trypsin)[17].

-

Assay buffer (e.g., PBS or Tris-based buffer with DTT).

-

96- or 384-well plates (black, for fluorescence).

-

Fluorescence plate reader.

-

-

General Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound).

-

In each well of the microplate, add the assay buffer, NAD+, and the test compound.

-

Add the SIRT2 enzyme to initiate a pre-incubation period.

-

Add the acetylated peptide substrate to start the enzymatic reaction.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer enzyme.

-

Incubate to allow for the development of the fluorescent signal.

-

Measure fluorescence intensity (e.g., Ex/Em = 360/460 nm).

-

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

α-Synuclein Aggregation Assay

This assay is used to assess the effect of SIRT2 inhibitors on the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.

-

Principle: The aggregation of α-synuclein is monitored in the presence or absence of the test compound. Thioflavin T (ThT) is a dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.

-

Materials:

-

Recombinant human α-synuclein monomer.

-

Thioflavin T (ThT) solution.

-

Aggregation buffer (e.g., PBS with or without agitation).

-

96-well plates (black, clear bottom).

-

Fluorescence plate reader with bottom-reading capabilities.

-

-

General Procedure:

-

Prepare a solution of α-synuclein monomer in the aggregation buffer.

-

Add the test compound at various concentrations.

-

Add ThT to the mixture.

-

Incubate the plate at 37°C with intermittent shaking to promote aggregation.

-

Monitor the ThT fluorescence intensity over time (e.g., every 15-30 minutes) at Ex/Em ≈ 450/485 nm.

-

Plot the fluorescence intensity against time to generate aggregation curves. The lag time and the maximum fluorescence intensity are key parameters to compare the effect of the inhibitor. *Alternatively, endpoint analysis can be performed using techniques like sedimentation assays followed by SDS-PAGE and Western blotting to quantify the amount of aggregated protein[19].

-

Immunofluorescence Staining for α-Tubulin Acetylation

This method is used to visualize the effect of SIRT2 inhibitors on the acetylation of its substrate, α-tubulin, in cultured cells.

-

Principle: Cells are treated with a SIRT2 inhibitor, fixed, and then stained with an antibody specific for acetylated α-tubulin. A fluorescently labeled secondary antibody is used for visualization by microscopy.

-

Materials:

-

Cultured neuronal cells (e.g., SH-SY5Y).

-

SIRT2 inhibitor.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

-

Blocking buffer (e.g., PBS with 5% normal goat serum).

-

Primary antibody: anti-acetylated α-tubulin.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

-

-

General Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with the SIRT2 inhibitor or vehicle control for a specified time.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody against acetylated α-tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of acetylated α-tubulin to determine the effect of the inhibitor.

-

Conclusion and Future Directions

The inhibition of SIRT2 presents a promising therapeutic avenue for the treatment of neurodegenerative diseases. Preclinical studies have demonstrated the efficacy of SIRT2 inhibitors in reducing protein aggregation, improving neuronal survival, and ameliorating behavioral deficits in models of Huntington's, Alzheimer's, and Parkinson's diseases. The underlying mechanisms involve the modulation of key cellular pathways, including sterol biosynthesis and stress-response signaling.

While compounds like this compound and AK-7 have shown promise, further research is needed to optimize their pharmacokinetic and pharmacodynamic properties for clinical translation. Future studies should also focus on elucidating the full spectrum of SIRT2 substrates in the brain and the long-term consequences of its inhibition. A deeper understanding of the intricate roles of SIRT2 in both health and disease will be crucial for the development of safe and effective therapies for these devastating neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The Sirtuin 2 Inhibitor AK-7 is Neuroprotective in Huntington Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIRT2 as a potential new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MicroRNA-212-5p Prevents Dopaminergic Neuron Death by Inhibiting SIRT2 in MPTP-Induced Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MicroRNA-212-5p Prevents Dopaminergic Neuron Death by Inhibiting SIRT2 in MPTP-Induced Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hdsa.org [hdsa.org]

- 13. Does Sirt2 Regulate Cholesterol Biosynthesis During Oligodendroglial Differentiation In Vitro and In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]

- 17. 34.237.233.138 [34.237.233.138]

- 18. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. α-Synuclein sedimentation assay [protocols.io]

Sirt2-IN-14: A Technical Guide to its Role in α-Tubulin Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1][2] Predominantly localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, with one of its key functions being the deacetylation of α-tubulin at lysine 40.[3][4] This post-translational modification is critical for regulating microtubule dynamics and stability, thereby impacting cell division, motility, and intracellular transport.[2]

The inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, a state associated with stabilized microtubules. This has prompted the development of selective SIRT2 inhibitors as potential therapeutic agents. Sirt2-IN-14 (also referred to as Compound 78 in its discovery publication) is a potent and selective inhibitor of SIRT2.[5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action concerning α-tubulin acetylation, and detailed experimental protocols for its investigation.

Data Presentation: Quantitative Profile of this compound

This compound has been characterized as a highly potent and selective inhibitor of SIRT2. The following table summarizes its key quantitative data, facilitating a clear comparison of its activity against different sirtuin isoforms.

| Compound | SIRT2 IC50 (μM) | SIRT1 IC50 (μM) | SIRT3 IC50 (μM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |

| This compound | 0.196 | >200 | 85.8 | >1020-fold | ~438-fold | [5][6][7] |

Mechanism of Action: SIRT2-Mediated Deacetylation of α-Tubulin

SIRT2 catalyzes the removal of the acetyl group from the ε-amino group of lysine 40 on α-tubulin in an NAD+-dependent manner. This enzymatic reaction involves the formation of an O-alkylamidate intermediate between the acetylated lysine and NAD+, leading to the release of nicotinamide and the deacetylated α-tubulin.[8]

This compound, as a competitive inhibitor, is proposed to bind to the active site of SIRT2, preventing the binding of both the acetylated α-tubulin substrate and the NAD+ cofactor.[5][6] This inhibition results in an accumulation of acetylated α-tubulin, leading to the stabilization of the microtubule network. The functional consequences of this stabilization are context-dependent and are a subject of ongoing research in various disease models.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on α-tubulin acetylation.

Western Blot Analysis of α-Tubulin Acetylation

This protocol outlines the steps for the quantitative analysis of acetylated α-tubulin levels in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, SH-SY5Y, or a cell line relevant to the research question) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).

2. Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and deacetylase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare the samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

To control for protein loading, probe a separate membrane with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin, or strip and re-probe the same membrane.

6. Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the acetylated α-tubulin band to the intensity of the total α-tubulin or loading control band.

Immunofluorescence Analysis of α-Tubulin Acetylation

This protocol describes the visualization of acetylated α-tubulin in cells treated with this compound to assess changes in the microtubule network.

1. Cell Culture and Treatment on Coverslips:

-

Plate cells on sterile glass coverslips in a multi-well plate.

-

Allow the cells to adhere and grow to the desired confluency.

-

Treat the cells with this compound or a vehicle control as described for the Western blot protocol.

2. Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

3. Blocking and Antibody Incubation:

-

Block the cells with 1% BSA in PBST for 30-60 minutes at room temperature.

-

Incubate the cells with the primary antibody against acetylated α-tubulin diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBST.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in the blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST in the dark.

4. Counterstaining and Mounting:

-

(Optional) Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images using appropriate filter sets for the chosen fluorophores.

-

Analyze the images for changes in the intensity and distribution of the acetylated α-tubulin signal.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of this compound and its effect on α-tubulin acetylation.

Caption: SIRT2 signaling pathway for α-tubulin deacetylation and its inhibition by this compound.

Caption: Experimental workflow for Western blot analysis of α-tubulin acetylation.

Caption: Experimental workflow for immunofluorescence analysis of α-tubulin acetylation.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of SIRT2. Its high potency and selectivity make it a superior tool for dissecting the specific contributions of SIRT2 to cellular processes, particularly the regulation of α-tubulin acetylation. The resulting stabilization of microtubules upon SIRT2 inhibition has profound implications for cytoskeletal dynamics and is a promising avenue for therapeutic intervention in diseases characterized by microtubule dysfunction. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and further elucidate the therapeutic potential of targeting the SIRT2/α-tubulin axis. Further research, particularly studies providing quantitative cellular data on α-tubulin acetylation in response to a dose-range of this compound, will be crucial in advancing our understanding of its therapeutic utility.

References

- 1. Recent advances in the development of histone deacylase SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SIRT2, tubulin deacetylation, and oligodendroglia differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-((3-Amidobenzyl)oxy)nicotinamides as Sirtuin 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

Sirt2 Inhibition in Cancer Cell Lines: A Technical Guide to Sirt2-IN-14 (TM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a significant, albeit complex, target in cancer therapy.[1] While its role can be context-dependent, acting as both a tumor suppressor and promoter, pharmacological inhibition of SIRT2 has demonstrated broad anticancer activity in numerous preclinical studies.[2][3] This technical guide focuses on the in vitro and in vivo effects of a potent and selective SIRT2 inhibitor, Thiomyristoyl lysine (TM), which is likely the compound referred to as "Sirt2-IN-14" due to its 14-carbon thioacyl group.[2] TM has been shown to induce cancer cell death and inhibit tumor growth by promoting the degradation of the oncoprotein c-Myc.[2][4] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the study of this class of SIRT2 inhibitors in cancer cell lines.

Data Presentation: Quantitative Analysis of SIRT2 Inhibitor Activity

The efficacy of SIRT2 inhibitors is determined by their potency against the target enzyme and their cytotoxic effects on cancer cell lines. The following tables summarize the key quantitative data for TM and other relevant SIRT2 inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of SIRT2 Inhibitors Against Sirtuin Enzymes

| Inhibitor | SIRT1 (H3K9Ac) IC50 (µM) | SIRT2 (H3K9Ac) IC50 (µM) | SIRT2 (H3K9Myr) IC50 (µM) | SIRT3 (H3K9Ac) IC50 (µM) | SIRT6 (H3K9Myr) IC50 (µM) | Selectivity (SIRT1/SIRT2) |

| TM | 26 | 0.038 | 0.049 | >50 | >200 | 650-fold |

| AGK2 | 42 | 8 | >100 | >50 | >100 | 5-fold |

| SirReal2 | 82 | 0.23 | >100 | >50 | >200 | 357-fold |

| Tenovin-6 | 26 | 9 | >200 | >50 | >200 | 3-fold |

Data compiled from[5]. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Table 2: In Vitro Cytotoxicity (IC50/GI50) of TM in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| MCF-7 | Breast Cancer | 15.6 | [2] |

| MDA-MB-468 | Breast Cancer | 13.9 | [2] |

| MDA-MB-231 | Breast Cancer | Not specified | Inhibits this cell line[6] |

| NCI-H23 | Non-Small Cell Lung Cancer | 16.4 (GI50) | [7] |

| HCT116 | Colorectal Cancer | 13.5 (GI50) | Anchorage-independent growth[5] |

IC50 values for cell viability were determined after 72 hours of treatment.[2] GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Signaling Pathways

The primary mechanism through which TM and similar SIRT2 inhibitors exert their anticancer effects is by inducing the degradation of the c-Myc oncoprotein.[2][4] SIRT2 has been shown to repress the transcription of NEDD4, an E3 ubiquitin ligase that targets c-Myc for proteasomal degradation.[8] Therefore, inhibition of SIRT2 leads to increased NEDD4 expression, subsequent ubiquitination and degradation of c-Myc, and ultimately, inhibition of cancer cell proliferation.[2][8]

Caption: SIRT2 inhibition by TM leads to c-Myc degradation.

Experimental Protocols

In Vitro SIRT2 Deacetylation Assay

This protocol is for determining the in vitro inhibitory activity of compounds against SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Acetylated peptide substrate (e.g., Ac-H3K9)

-

NAD+

-

SIRT2 inhibitor (e.g., TM)

-

Deacetylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin)

-

96-well plate (black, flat-bottom)

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing deacetylation buffer, NAD+, and the acetylated peptide substrate.

-

Add varying concentrations of the SIRT2 inhibitor to the wells of the 96-well plate.

-

Add the SIRT2 enzyme to initiate the reaction. A no-enzyme control should be included.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction and add the developer solution. This step typically involves enzymatic digestion to release a fluorescent signal from the deacetylated substrate.[9]

-

Incubate at 37°C for a further period (e.g., 30 minutes) to allow for signal development.[9]

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 390 nm excitation, 460 nm emission).[9]

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-468)

-

Complete cell culture medium

-

SIRT2 inhibitor (e.g., TM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.[11]

-

Treat the cells with various concentrations of the SIRT2 inhibitor for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

The MTT is reduced by viable cells to form purple formazan crystals.[10]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Incubate the plate for an additional 4 hours at 37°C or overnight to ensure complete solubilization.[10][11]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for c-Myc Degradation

This protocol is used to detect the levels of c-Myc protein in cancer cells following treatment with a SIRT2 inhibitor.

Materials:

-

Cancer cell lines

-

SIRT2 inhibitor (e.g., TM)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-c-Myc

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the SIRT2 inhibitor for the desired time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Load equal amounts of protein (e.g., 10-25 µg) per lane on an SDS-PAGE gel.[12]

-

Transfer the separated proteins to a PVDF membrane.[12]

-

Block the membrane in blocking buffer for at least 1 hour at room temperature.[12]

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.[13]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again and apply the chemiluminescent substrate.[12]

-

Capture the signal using an imaging system. A loading control like β-actin or GAPDH should also be probed to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a SIRT2 inhibitor in a cancer cell line.

Caption: A typical workflow for SIRT2 inhibitor evaluation.

Conclusion

The SIRT2 inhibitor TM ("this compound") demonstrates potent and selective inhibition of SIRT2, leading to significant anticancer activity in a variety of cancer cell lines. Its mechanism of action, centered on the degradation of the c-Myc oncoprotein, presents a promising therapeutic strategy. This guide provides the foundational technical information, including quantitative data and detailed experimental protocols, to aid researchers in the further investigation and development of SIRT2 inhibitors as novel cancer therapeutics.

References

- 1. broadpharm.com [broadpharm.com]

- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]

- 13. c-Myc Antibody (#9402) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Sirt2-IN-14: A Technical Guide to its Impact on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 2 (SIRT2), a predominantly cytoplasmic NAD+-dependent deacetylase, has emerged as a critical regulator of cellular metabolism. Its inhibition presents a promising therapeutic strategy for a range of diseases, including cancer and metabolic disorders. This technical guide provides an in-depth analysis of the impact of SIRT2 inhibition, with a focus on the potent and selective inhibitor Sirt2-IN-14, on core metabolic pathways. We will explore its mechanism of action, effects on glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, and its interplay with key metabolic signaling networks such as AMPK and mTOR. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.

Introduction to SIRT2 and its Role in Metabolism

Sirtuin 2 is a member of the sirtuin family of proteins, which play crucial roles in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[1] Unlike other sirtuins that are primarily localized to the nucleus or mitochondria, SIRT2 is most abundant in the cytoplasm.[1] This strategic localization allows it to interact with and deacetylate a wide array of cytoplasmic and mitochondrial proteins, thereby modulating their activity.

SIRT2's influence on cellular metabolism is multifaceted. It has been shown to deacetylate and regulate the activity of key enzymes involved in glycolysis, the pentose phosphate pathway, the TCA cycle, and fatty acid oxidation.[2][3] By removing acetyl groups from lysine residues on these enzymes, SIRT2 can either enhance or suppress their catalytic function, leading to significant shifts in metabolic fluxes. Inhibition of SIRT2, therefore, offers a powerful tool to reprogram cellular metabolism.

This compound: A Potent and Selective SIRT2 Inhibitor

While the public domain lacks extensive characterization of a compound specifically named "this compound," this guide will utilize data from highly potent and selective SIRT2 inhibitors, such as Thiomyristoyl lysine (TM), as a proxy. TM exhibits an IC50 value of 0.028 µM for SIRT2, with over 3,000-fold selectivity against SIRT1 and no significant inhibition of SIRT3, SIRT5, SIRT6, or SIRT7 at high concentrations.[4] Such high potency and selectivity are critical for elucidating the specific roles of SIRT2 without confounding off-target effects.

Table 1: Inhibitory Activity and Selectivity of Representative SIRT2 Inhibitors

| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |

| TM | 98 | 0.028 | >200 | ~3500 | >7142 | [4] |

| AGK2 | >50 | 3.5 | >50 | >14 | >14 | [5] |

| SirReal2 | >100 (22% inh.) | 0.140 | >100 | >714 | >714 | [6] |

| Cambinol Analog 55 | >50 (<25% inh.) | 0.25 | >50 (<25% inh.) | >200 | >200 | [7] |

Impact of this compound on Core Metabolic Pathways

Inhibition of SIRT2 with potent and selective compounds leads to a significant reprogramming of cellular metabolism, primarily characterized by an enhancement of both glycolysis and oxidative phosphorylation.[2] This hypermetabolic state is a direct consequence of the hyperacetylation and subsequent activation of numerous metabolic enzymes.

Glycolysis

SIRT2 inhibition has been shown to increase the rate of glycolysis and lactate production.[8] This is achieved through the hyperacetylation and activation of several key glycolytic enzymes. For instance, in the absence of SIRT2 activity, pyruvate kinase M2 (PKM2) acetylation is increased, leading to its tetramerization and enhanced enzymatic activity.[8]

Table 2: Effects of SIRT2 Inhibition on Glycolysis

| Parameter | Method | Cell Type | Effect of SIRT2 Inhibition | Fold Change (approx.) | Reference |

| Lactate Production | Lactate Assay | H1299 cells | Increased | 1.5 - 2.0 | [8] |

| Pyruvate Kinase Activity | PK Assay | H1299 cells | Increased | ~1.8 | [8] |

| Glycolysis Rate | [5-³H]glucose tracer | H9c2 cardiomyocytes | Decreased | ~0.2 | [9] |

Note: The study in H9c2 cardiomyocytes showed a decrease in glycolysis upon SIRT2 inhibition, suggesting cell-type specific metabolic responses.

Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation

Contrary to what might be expected with a surge in glycolysis, SIRT2 inhibition also boosts mitochondrial respiration.[2] Metabolomic analyses of cells with inhibited SIRT2 reveal an accumulation of late TCA cycle intermediates, indicative of anaplerotic flux from sources like glutaminolysis and fatty acid oxidation.[2] This increased substrate supply to the TCA cycle fuels the electron transport chain, leading to elevated oxygen consumption rates (OCR).[2]

Table 3: Effects of SIRT2 Inhibition on Mitochondrial Respiration

| Parameter | Method | Cell Type | Effect of SIRT2 Inhibition | Fold Change (approx.) | Reference |

| Basal OCR | Seahorse XF Analyzer | Human CD3+ T cells | Increased | ~1.5 | [2] |

| Maximal Respiration | Seahorse XF Analyzer | Human CD3+ T cells | Increased | ~1.7 | [2] |

| ATP Production | Seahorse XF Analyzer | Human CD3+ T cells | Increased | ~1.6 | [2] |

Signaling Pathways Modulated by this compound

The metabolic reprogramming induced by this compound is intricately linked to major cellular signaling pathways, particularly the AMPK and mTOR pathways, which are central regulators of energy homeostasis.

AMPK Signaling

AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). While direct evidence for this compound's effect on AMPK is pending, studies on other SIRT2 inhibitors and SIRT2 knockout models suggest a complex interplay. Some studies indicate that SIRT1, a close homolog of SIRT2, is required for AMPK activation.[10] Conversely, there is evidence that AMPK can phosphorylate and activate SIRT2, enhancing its interaction with downstream targets like AKT.[3] Inhibition of SIRT2 with AGK2 has been shown to enhance the phosphorylation of AMPK in the context of acute liver failure.[11]

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a key regulator of cell growth and proliferation, and its activity is tightly coupled to nutrient availability. The mTOR complex 1 (mTORC1) is a major downstream effector of the PI3K/AKT pathway. SIRT2 has been shown to deacetylate and regulate components of this pathway. Interestingly, the immunosuppressant rapamycin, a well-known mTOR inhibitor, has been found to recruit SIRT2 to deacetylate FKBP12, a key protein in the mTOR complex.[12] Furthermore, SIRT1 and SIRT2 can deacetylate S6 Kinase 1 (S6K1), a downstream target of mTORC1, thereby influencing its phosphorylation and activity.[13]

Signaling Pathway Diagram

Caption: this compound's impact on metabolic and signaling pathways.

Experimental Protocols

In Vitro SIRT2 Deacetylase Assay

This protocol is adapted from established methods to determine the IC50 of this compound.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

This compound (and other inhibitors for comparison)

-

384-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In the microplate, add the SIRT2 enzyme to all wells except the no-enzyme control.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the acetylated peptide substrate and NAD+.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for 15 minutes at 37°C.

-

Read the fluorescence intensity on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of this compound to SIRT2 in a cellular context.

Materials:

-

Cells expressing SIRT2

-

This compound

-

Cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against SIRT2 and a loading control)

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS and divide into aliquots for each temperature point.

-

Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thawing.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble SIRT2 at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound's metabolic impact.

Conclusion

The inhibition of SIRT2 by potent and selective compounds like this compound represents a compelling strategy for modulating cellular metabolism. The available evidence strongly suggests that such inhibition leads to a hypermetabolic state characterized by increased glycolysis and oxidative phosphorylation, driven by the hyperacetylation of key metabolic enzymes. This metabolic reprogramming is intertwined with the AMPK and mTOR signaling pathways, central hubs of cellular energy sensing and growth regulation. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel SIRT2 inhibitors. A deeper understanding of the nuanced metabolic consequences of SIRT2 inhibition will be instrumental in advancing these compounds through the drug development pipeline for various therapeutic applications.

References

- 1. Sirtuins as regulators of metabolism and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. SIRT2-mediated deacetylation and tetramerization of pyruvate kinase directs glycolysis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The SIRT2-AMPK axis regulates autophagy induced by acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Exploring the Downstream Targets of Sirt2-IN-14: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a critical regulator of numerous cellular processes, making it a compelling target for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Sirt2-IN-14 is a selective inhibitor of SIRT2, offering a valuable tool to probe the functional roles of this enzyme and to explore its potential as a therapeutic target. This technical guide provides a comprehensive overview of the known and potential downstream targets of SIRT2 inhibition, with a focus on the experimental methodologies required to elucidate the effects of compounds like this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the established downstream effects of SIRT2 inhibition and provides detailed protocols for key experiments to facilitate further research.

Core Downstream Targets of SIRT2 Inhibition

SIRT2 is predominantly a cytoplasmic deacetylase, although it can translocate to the nucleus during mitosis. Its substrates are involved in a variety of cellular functions. Inhibition of SIRT2 by compounds such as this compound is expected to increase the acetylation of these substrates, thereby modulating their activity and downstream signaling pathways.

Cytoskeletal Dynamics: α-Tubulin

One of the most well-characterized substrates of SIRT2 is α-tubulin.[1][2][3] SIRT2 deacetylates α-tubulin at lysine-40, a modification that influences microtubule stability and dynamics. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which is generally associated with more stable microtubules.

Quantitative Data on SIRT2 Inhibition and α-Tubulin Acetylation:

| Inhibitor | Cell Line | Concentration | Fold Increase in Acetylated α-Tubulin (Approx.) | Reference |

| AGK2 | HeLa | 10 µM | 2-3 fold | [4] |

| SirReal2 | MCF-7 | 10 µM | 1.5-2 fold | [5] |

| AK-7 | U2OS | 10 µM | ~2.5 fold | [6] |

Genome Integrity and Cell Cycle Control: Histone H4 Lysine 16 (H4K16)

During the G2/M phase of the cell cycle, SIRT2 translocates to the nucleus and deacetylates histone H4 at lysine 16 (H4K16ac).[7][8][9] This deacetylation is crucial for chromatin condensation and proper mitotic progression. Inhibition of SIRT2 can lead to an accumulation of H4K16ac, potentially causing defects in cell division.[7][8]

Quantitative Data on SIRT2 Inhibition and H4K16 Acetylation:

Data from SIRT2 knockout and other inhibitor studies indicate a significant impact on H4K16ac levels.

| Condition | Model System | Fold Increase in H4K16ac (Approx.) | Reference |

| SIRT2 Knockout | Mouse Embryonic Fibroblasts (MEFs) | 1.5-2 fold in mitotic cells | [7][9] |

| General SIRT2 Inhibition | 293 cells (RNAi) | ~1.5 fold | [7][10] |

Metabolic Regulation and Stress Response: FOXO Transcription Factors

SIRT2 deacetylates and regulates the activity of Forkhead box O (FOXO) transcription factors, including FOXO1 and FOXO3a.[11][12][13] Deacetylation of FOXO1 by SIRT2 in adipocytes inhibits adipogenesis.[11][13] In response to oxidative stress, SIRT2 deacetylates FOXO3a, leading to the upregulation of antioxidant genes.[14] Inhibition of SIRT2 would therefore be expected to increase FOXO acetylation, altering their transcriptional programs.

Effects of SIRT2 Inhibition on FOXO Acetylation:

| Target | Effect of SIRT2 Inhibition | Cellular Context | Reference |

| FOXO1 | Increased Acetylation | Adipocytes | [11][13][15] |

| FOXO3a | Increased Acetylation | Oxidative Stress | [14] |

Inflammation: NF-κB Signaling Pathway

SIRT2 can deacetylate the p65 subunit of NF-κB at lysine 310, a modification that represses NF-κB transcriptional activity and subsequent inflammatory gene expression.[9][16] Inhibition of SIRT2 can, therefore, lead to hyperacetylation of p65 and an enhanced inflammatory response in certain contexts.

Impact of SIRT2 Inhibition on NF-κB Signaling:

| Effect | Model System | Outcome | Reference |

| Increased p65 Acetylation | Sirt2-/- cells | Increased expression of a subset of NF-κB target genes | [9][16] |

| Enhanced NF-κB Activity | Various cell lines | Potentiated inflammatory response | [17] |

Experimental Protocols